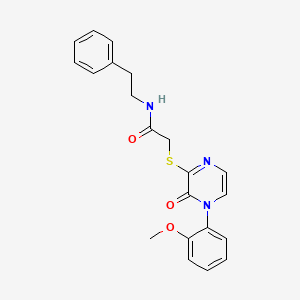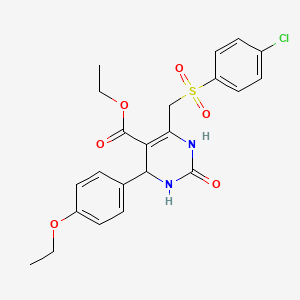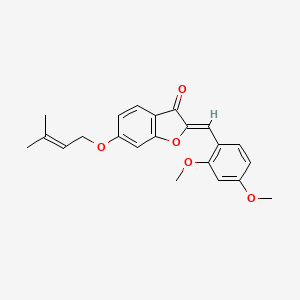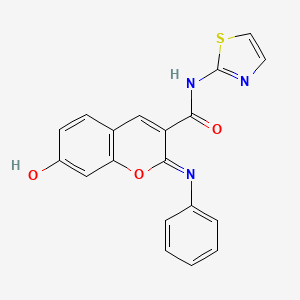
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole, also known as TFP or TFP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a thiazole derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. In inflammation research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In inflammation research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to reduce the production of inflammatory cytokines and inhibit inflammation. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in lab experiments is its potential for use in medicinal chemistry research. 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has shown promising results in various studies related to cancer, inflammation, and neurological disorders, making it a potential candidate for drug development. However, one limitation of using 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole research, including its potential use in drug development for cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole and its potential side effects. Additionally, studies are needed to investigate the potential use of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in combination with other compounds or therapies. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole.
合成法
The synthesis of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole involves the reaction of 4-(3-pyridyl)thiazole-2-amine with 4-trifluoromethoxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has shown potential in various scientific research applications, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
4-pyridin-3-yl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)21-12-5-3-10(4-6-12)14-20-13(9-22-14)11-2-1-7-19-8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMJCJAMAHAUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)
![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)

